Bienvenue dans la boutique en ligne BenchChem!

4-{2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Medicinal Chemistry Chemical Probes CNS Drug Discovery

4-{2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 2640978-27-2) is a synthetic heterocyclic small molecule (molecular formula C21H29N5O, molecular weight 367.5 g/mol) belonging to the class of piperazinyl-pyrimidine derivatives. Its architecture combines a morpholine ring, a pyrimidine core, and an N-phenylpropylpiperazine substituent, positioning it within a chemical space frequently explored for central nervous system (CNS) receptor modulation and anti-inflammatory target engagement.

Molecular Formula C21H29N5O
Molecular Weight 367.5 g/mol
CAS No. 2640978-27-2
Cat. No. B6445940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine
CAS2640978-27-2
Molecular FormulaC21H29N5O
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCC2=CC=CC=C2)C3=NC=CC(=N3)N4CCOCC4
InChIInChI=1S/C21H29N5O/c1-2-5-19(6-3-1)7-4-10-24-11-13-26(14-12-24)21-22-9-8-20(23-21)25-15-17-27-18-16-25/h1-3,5-6,8-9H,4,7,10-18H2
InChIKeyITDACBWNHMLECH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 2640978-27-2): Structural Profile and Procurement Baseline


4-{2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 2640978-27-2) is a synthetic heterocyclic small molecule (molecular formula C21H29N5O, molecular weight 367.5 g/mol) belonging to the class of piperazinyl-pyrimidine derivatives. Its architecture combines a morpholine ring, a pyrimidine core, and an N-phenylpropylpiperazine substituent, positioning it within a chemical space frequently explored for central nervous system (CNS) receptor modulation and anti-inflammatory target engagement. However, at the time of this evidence assessment, the compound lacks publicly indexed peer-reviewed pharmacological characterization, authoritative database entries (PubChem, ChEMBL), or detailed patent exemplification in accessible full-text documents. All currently discoverable web-visible descriptions originate from chemical vendor storefronts that do not present original experimental data. This evidence guide therefore operates under an explicit data-scarcity declaration: no high-strength, comparator-based quantitative differentiation evidence was identified for this exact compound.

Why 4-{2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine Cannot Be Substituted with Close Analogs Without Risk


In the piperazinyl-pyrimidine class, subtle positional isomerism (e.g., 2- vs. 4- vs. 6-substitution on the pyrimidine ring) and heterocycle replacement (e.g., pyrimidine → pyridazine) are known to produce profound shifts in target selectivity, intrinsic efficacy, and pharmacokinetic properties. For 4-{2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine, the specific 2-piperazine/4-morpholine substitution pattern on the pyrimidine scaffold is distinct from its closest listed analogs—such as the 6-piperazinyl isomer (4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine), the 4-methyl-6-piperazinyl-2-morpholine derivative, and the pyridazine analog (4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine). Without direct comparative pharmacological data, no assumption of functional equivalence can be made; each substitution isomer may exhibit a fundamentally different off-rate, residence time, or effector coupling profile. Procurement decisions that treat these compounds as interchangeable therefore carry an unquantifiable risk of experimental irreproducibility and target misassignment.

Quantitative Differentiation Evidence for 4-{2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine vs. Nearest Analogs


No Direct Comparator Data Identified: Explicit Scarcity Statement

An exhaustive search of PubMed, BindingDB, ChEMBL, PubChem, Google Patents, and the WIPO PATENTSCOPE database returned zero direct head-to-head comparisons, zero cross-study comparable datasets, and zero class-level inference tables in which 4-{2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine appears alongside a named comparator with quantitative readouts. The compound was not found in any primary research article, patent biological example, or curated bioactivity database. This absence of evidence is documented here to fulfill the mandate of the evidence guide; no quantitative differentiation claim can be supported at this time.

Medicinal Chemistry Chemical Probes CNS Drug Discovery

Cautious Application Scenarios for 4-{2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine Based on Structural Inference


Chemical Probe Candidate for CNS GPCR or Ion Channel Profiling Panels (Class-Level Inference Only)

Piperazinyl-pyrimidine scaffolds are recurrent in ligands targeting dopamine D3, serotonin 5-HT1A/2A, and adrenergic α2 receptors, as well as certain chemokine receptors (e.g., CCR4). The 3-phenylpropyl substituent on the piperazine nitrogen is a known privileged fragment for CNS receptor engagement. A research group building a focused library for broad receptorome screening may include this compound as a structurally unique entry, provided the absence of pre-existing selectivity data is acknowledged and the molecule is run alongside structurally matched negative controls.

Synthetic Building Block for Late-Stage Functionalization or Library Enumeration

The presence of a morpholine oxygen and a piperazine NH (after deprotection or direct use) offers synthetic handles for further derivatization. Medicinal chemistry campaigns targeting novel intellectual property space may procure this compound as an advanced intermediate to generate analogs with distinct substitution vectors, particularly if the 2,4-disubstituted pyrimidine regioisomer is underrepresented in existing corporate collections.

Analytical Reference Standard for Isomer Discrimination in Quality Control

Given the existence of the 6-piperazinyl positional isomer (4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine), this compound can serve as an authentic reference standard for HPLC or UPLC method development aimed at resolving regioisomeric impurities during scale-up synthesis or purity verification of structurally related candidates.

In Silico Docking and Molecular Dynamics Benchmarking Set

Computational chemists requiring novel, non-redundant three-dimensional structures to test small-molecule docking scoring functions or molecular dynamics force-field parameters may select this compound as a test case, especially to evaluate how software distinguishes 2- vs. 6-substituted pyrimidine regioisomers in terms of predicted binding poses and energy landscapes.

Quote Request

Request a Quote for 4-{2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.